4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE is a complex organic compound that features a variety of functional groups, including methoxyphenyl, benzoxathiol, and thiazolidinyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE typically involves multiple steps. The initial step often includes the formation of the benzoxathiol core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The thiazolidinyl group is then introduced via a cyclization reaction involving a thiol and a carbonyl compound. The final step involves the esterification of the propanoate group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H17NO6S4 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C25H17NO6S4/c1-30-15-6-4-14(5-7-15)21-17(8-9-18-22(21)36-25(29)32-18)31-20(27)10-11-26-23(28)19(35-24(26)33)13-16-3-2-12-34-16/h2-9,12-13H,10-11H2,1H3/b19-13- |
InChI Key |
CXMHFVXIIMOPJY-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)CCN4C(=O)/C(=C/C5=CC=CS5)/SC4=S |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)CCN4C(=O)C(=CC5=CC=CS5)SC4=S |
Origin of Product |
United States |
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